4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde
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Overview
Description
4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde is a complex organic compound with a molecular formula of C18H23N3O4 and a molecular weight of 345.39292 g/mol This compound is characterized by its unique structure, which includes a piperazine ring, a pyrrolidine ring, and a propoxyphenyl group
Preparation Methods
The synthesis of 4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde involves multiple steps, including the formation of the pyrrolidine and piperazine rings, followed by the introduction of the propoxyphenyl group. The synthetic route typically involves the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a suitable diamine precursor.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group is introduced through a substitution reaction, where a suitable propoxyphenyl halide reacts with the pyrrolidine-piperazine intermediate.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde can be compared with other similar compounds, such as:
4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(furan-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide: This compound shares a similar pyrrolidine and propoxyphenyl structure but differs in its additional functional groups.
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate: This compound also contains the pyrrolidine and propoxyphenyl groups but has different substituents.
Properties
CAS No. |
311783-15-0 |
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Molecular Formula |
C18H23N3O4 |
Molecular Weight |
345.4g/mol |
IUPAC Name |
4-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C18H23N3O4/c1-2-11-25-15-5-3-14(4-6-15)21-17(23)12-16(18(21)24)20-9-7-19(13-22)8-10-20/h3-6,13,16H,2,7-12H2,1H3 |
InChI Key |
MFDWLBBDBRBBRK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C=O |
Origin of Product |
United States |
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